molecular formula C10H17N3O2S B2375144 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide CAS No. 852217-77-7

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2375144
CAS No.: 852217-77-7
M. Wt: 243.33
InChI Key: JGPAFEUKZORYQH-UHFFFAOYSA-N
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Description

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide is an organic compound with a complex structure that includes both amino and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide typically involves the reaction of appropriate substituted aniline derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in a suitable solvent like ethanol or toluene to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)benzenesulfonamide
  • 3-amino-4-methylbenzenesulfonamide
  • N,N-dimethylbenzenesulfonamide

Uniqueness

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide is unique due to the presence of both amino and dimethylamino groups, which can influence its reactivity and interactions with biological targets. This dual functionality can make it more versatile in various applications compared to similar compounds .

Properties

IUPAC Name

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-12(2)10-6-5-8(7-9(10)11)16(14,15)13(3)4/h5-7H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPAFEUKZORYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852217-77-7
Record name 3-amino-4-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide
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